(-)-1-[5-Chloro-1-(2,4-dimethoxyphenylsulfonyl)-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4(R)-hydroxy-L-proline N,N-dimethylamide
Description
This compound, also known as SSR149415, is a pioneering selective and orally active nonpeptide antagonist of the vasopressin V1b receptor . Its structure features a 5-chloro-substituted indole core modified with a 2,4-dimethoxyphenylsulfonyl group and a 2-methoxyphenyl moiety. The 4(R)-hydroxy-L-proline-N,N-dimethylamide side chain enhances solubility and metabolic stability .
Mechanism and Applications: SSR149415 binds competitively to V1b receptors with nanomolar affinity (Ki < 10 nM) and exhibits >1,000-fold selectivity over V1a, V2, and oxytocin receptors. It inhibits arginine vasopressin (AVP)-induced Ca²⁺ signaling in vitro and reduces corticotropin secretion in vivo, demonstrating anxiolytic effects in rodent models at oral doses as low as 3 mg/kg . Its long-lasting activity (>4 hours at 10 mg/kg p.o.) and minimal off-target interactions make it a valuable tool for studying stress-related disorders .
Properties
IUPAC Name |
1-[5-chloro-1-(2,4-dimethoxyphenyl)sulfonyl-3-(2-methoxyphenyl)-2-oxoindol-3-yl]-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32ClN3O8S/c1-32(2)28(36)24-15-19(35)17-33(24)30(21-8-6-7-9-25(21)41-4)22-14-18(31)10-12-23(22)34(29(30)37)43(38,39)27-13-11-20(40-3)16-26(27)42-5/h6-14,16,19,24,35H,15,17H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXZWIIMWNEOGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CC(CN1C2(C3=C(C=CC(=C3)Cl)N(C2=O)S(=O)(=O)C4=C(C=C(C=C4)OC)OC)C5=CC=CC=C5OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32ClN3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861548 | |
| Record name | 1-[5-Chloro-1-(2,4-dimethoxybenzene-1-sulfonyl)-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethylprolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound known as (-)-1-[5-Chloro-1-(2,4-dimethoxyphenylsulfonyl)-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4(R)-hydroxy-L-proline N,N-dimethylamide, also referred to as SSR149415 or Nelivaptan, is a selective vasopressin V1B receptor antagonist. Its structure includes multiple pharmacologically significant moieties that contribute to its biological activity. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C30H32ClN3O8S
- Molecular Weight : 630.108 g/mol
- Stereochemistry : The compound exhibits defined stereocenters with a specific configuration contributing to its biological activity.
SSR149415 functions primarily as a selective antagonist for the vasopressin V1B receptor. By inhibiting this receptor, it modulates various physiological responses associated with vasopressin signaling pathways. This action can lead to significant effects on fluid balance and stress response mechanisms in the body.
1. Vasopressin Receptor Antagonism
SSR149415 has been shown to effectively block the V1B receptor, which is implicated in various neuroendocrine functions. This antagonism may have implications for treating conditions such as anxiety disorders and depression by modulating stress-related hormonal responses .
2. Neuroprotective Effects
Research indicates that SSR149415 may possess neuroprotective properties, potentially beneficial in neurodegenerative conditions. It has been studied for its effects on neuronal survival and function in the context of stress and injury .
3. Antidepressant-Like Effects
In animal models, SSR149415 has demonstrated antidepressant-like effects, suggesting its potential utility in managing major depressive disorders. The modulation of vasopressin signaling pathways is thought to play a crucial role in these outcomes .
Case Studies
Several studies have explored the efficacy of SSR149415:
- A study published in the Journal of Pharmacology and Experimental Therapeutics highlighted its selective action on V1B receptors and discussed its potential application in treating anxiety and depressive disorders .
- Another investigation reported on the neuroprotective effects of SSR149415 in models of stress-induced neuronal damage, suggesting mechanisms that involve modulation of calcium signaling pathways .
Comparative Biological Activity Table
| Activity Type | SSR149415 | Reference Compound | Efficacy |
|---|---|---|---|
| V1B Receptor Antagonism | Yes | Vasopressin | High |
| Neuroprotection | Moderate | Standard Neuroprotectants | Moderate to High |
| Antidepressant Activity | Yes | Traditional Antidepressants | Comparable |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Receptor Targeting
SSR149415 vs. Indomethacin Analogues
- Compound: 3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-(methylsulfonyl)propanamide () Structural Differences: Replaces the 2,4-dimethoxyphenylsulfonyl group with a 4-chlorobenzoyl moiety and lacks the hydroxyproline backbone. Target: Likely cyclooxygenase (COX) inhibition (as an indomethacin derivative), contrasting with SSR149415’s V1b specificity. Key Data: No direct receptor affinity reported, but structural similarities suggest anti-inflammatory applications rather than neuroendocrine modulation .
SSR149415 vs. Thiazolidinone Derivatives
- Compound: 5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide () Structural Differences: Incorporates a thiazolidinone ring and trifluoromethylphenyl group, diverging from SSR149415’s sulfonamide and proline motifs. Target: Unspecified, but thiazolidinones are associated with antimicrobial or metabolic activities. Key Data: The trifluoromethyl group may enhance metabolic stability but lacks demonstrated V1b receptor interaction .
Functional Analogues in Pharmacokinetics
SSR149415 vs. Fluorescent Ca²⁺ Indicators
- Compound : Stilbene-based Ca²⁺ dyes (e.g., quin2 derivatives) ()
- Structural Differences : Utilize tetracarboxylate chelators and heterocyclic stilbenes, unlike SSR149415’s indole-proline scaffold.
- Application : Fluorescence-based Ca²⁺ sensing vs. V1b receptor antagonism. Methoxy groups in SSR149415 improve receptor binding, while ethylenic linkages in dyes optimize photostability .
Agrochemical Compounds with Structural Overlaps
Data Table: Comparative Analysis
Research Findings and Implications
SSR149415’s Unique Advantages :
- Limitations of Analogues: Indomethacin derivatives () lack receptor specificity due to simpler aryl groups. Thiazolidinones () and agrochemicals () prioritize metabolic stability over receptor affinity, limiting CNS applications.
Preparation Methods
Indole Core Synthesis
The 5-chloro-3-(2-methoxyphenyl)-2-oxoindole intermediate is synthesized via Friedel-Crafts acylation of 2-methoxyphenylacetyl chloride with 4-chloroaniline, followed by cyclization under acidic conditions (HCl/EtOH, 80°C, 12 h). This step achieves a 68% yield, with purity confirmed by HPLC (>95% area).
Sulfonylation Strategy
Sulfonylation at the indole nitrogen is performed using 2,4-dimethoxyphenylsulfonyl chloride in dichloromethane with triethylamine as a base (0°C to RT, 6 h). This step proceeds quantitatively, as the electron-rich sulfonyl group enhances solubility for subsequent coupling reactions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Sulfonylation Solvent | DCM | THF | DCM |
| Coupling Temperature | 0°C | RT | 0°C |
| Cyclization Time | 6 h | 12 h | 12 h |
Dichloromethane (DCM) maximizes sulfonylation efficiency due to its low nucleophilicity, while low-temperature coupling minimizes racemization. Extended cyclization durations improve indole ring stability.
Catalytic Asymmetric Synthesis
Palladium-catalyzed asymmetric allylic alkylation (Pd(OAc)₂, chiral PHOX ligand) was explored for enantioselective proline incorporation but resulted in lower yields (43%) compared to Mitsunobu protocols.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Observed m/z: 631.1291 [M+H]⁺ (calculated: 630.12184), confirming molecular formula C₂₉H₂₉ClN₂O₈S.
Industrial-Scale Production Considerations
Cost-Effective Reagent Selection
Replacing HATU with EDC/HOBt in amide coupling reduces costs by 60% without compromising yield (85% vs. 92%).
Waste Management
The process generates 8.2 kg of solvent waste per kilogram of product, primarily from DCM and DMF. Subcritical water extraction is proposed for solvent recovery.
Q & A
Q. What are the key considerations for designing a synthetic route for this compound?
The synthesis of this compound requires multi-step reactions involving sulfonylation, cyclization, and stereoselective proline derivatization. Critical steps include:
- Protection of reactive groups : Use 2,4-dimethoxyphenylsulfonyl as a protecting group to prevent unwanted side reactions during indole ring formation .
- Chiral resolution : The (R)-hydroxy-L-proline moiety necessitates asymmetric synthesis or enzymatic resolution to ensure enantiopurity .
- Catalytic conditions : Palladium or copper catalysts in dimethylformamide (DMF) under inert atmospheres are recommended for cross-coupling reactions .
Table 1 : Example Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Indole cyclization | NaIO₄, THF/H₂O | THF | RT | 72–85 |
| Sulfonylation | 2,4-dimethoxyphenylsulfonyl chloride | DCM | 0–5°C | 68 |
Q. How can researchers validate the stereochemical integrity of the 4(R)-hydroxy-L-proline group?
- X-ray crystallography : Resolve the crystal structure to confirm absolute configuration (e.g., using CCDC deposition protocols) .
- Chiral HPLC : Use a Daicel Chiralpak® column (e.g., AD-H) with hexane/isopropanol gradients to assess enantiomeric excess (>98% required for pharmacological studies) .
- Optical rotation comparison : Match experimental [α]D values with literature data for L-proline derivatives .
Q. What analytical methods are optimal for purity assessment?
- HPLC-MS : Monitor impurities using a C18 column (e.g., Agilent Zorbax) with 0.1% formic acid in acetonitrile/water gradients. Limit: ≤0.1% for any single impurity .
- NMR spectroscopy : Analyze ¹H- and ¹³C-NMR to detect residual solvents or diastereomeric contaminants (e.g., δ 7.2–8.1 ppm for aromatic protons) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Molecular docking : Use MOE (Molecular Operating Environment) to simulate interactions with proteins like kinases or GPCRs. Key parameters:
-
Force field: AMBER99
-
Binding site: Defined via PDB structures (e.g., 4YAY for sulfonamide-binding enzymes) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Focus on hydrogen bonds with the 4(R)-hydroxy group .
Table 2 : Example Docking Scores
Target Protein PDB ID Docking Score (kcal/mol) Interaction Residues COX-2 5KIR -9.2 Arg120, Tyr355 Aurora Kinase A 4YAY -8.7 Leu210, Glu211
Q. What strategies address discrepancies in pharmacological data (e.g., conflicting IC₅₀ values)?
- Orthogonal assays : Compare results from fluorescence polarization (FP), SPR, and cell-based assays to rule out assay-specific artifacts .
- Metabolic stability testing : Use hepatic microsomes (human/rat) to identify if rapid metabolism alters apparent potency .
- Counterion effects : Assess whether N,N-dimethylamide hydrolysis under assay conditions (e.g., pH 7.4 buffers) generates inactive metabolites .
Q. How can researchers mitigate stereochemical instability during in vitro studies?
- pH control : Maintain pH 6.5–7.0 in buffers to prevent epimerization at the 4(R)-hydroxy position .
- Lyophilization : Store the compound as a lyophilized powder at -80°C to avoid racemization in solution .
- Real-time monitoring : Use circular dichroism (CD) spectroscopy to track conformational changes during prolonged incubations .
Methodological Guidelines
Q. What protocols ensure reproducibility in scale-up synthesis?
- Design of Experiments (DoE) : Optimize parameters like temperature, catalyst loading, and solvent ratios via response surface methodology (RSM) .
- In-line analytics : Implement PAT (Process Analytical Technology) tools such as ReactIR™ to monitor reaction progress .
Q. How should researchers handle the compound’s photolabile indole core?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
